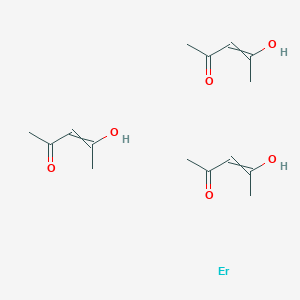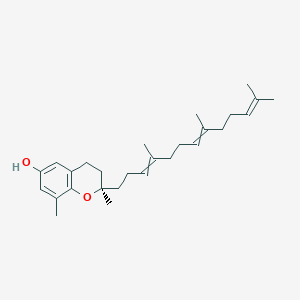
(2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol is a member of the tocotrienol family, which is part of the vitamin E group. Tocotrienols are known for their antioxidant properties and are found in various natural sources such as palm oil, rice bran oil, and certain nuts and grains . This compound is characterized by its chromanol ring structure and an isoprenoid side chain, which contributes to its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol typically involves the condensation of a chromanol derivative with an isoprenoid chain precursor. The reaction conditions often include the use of strong acids or bases to facilitate the condensation reaction, followed by purification steps such as chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound is usually carried out through extraction from natural sources, such as palm oil. The extraction process involves saponification, followed by chromatographic separation to isolate the tocotrienols. Advanced techniques like supercritical fluid extraction and high-performance liquid chromatography (HPLC) are also employed to enhance the yield and purity of the compound .
化学反应分析
Types of Reactions
(2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol undergoes various chemical reactions, including:
Oxidation: The chromanol ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group on the chromanol ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include quinones from oxidation, dihydro derivatives from reduction, and various substituted chromanols from substitution reactions .
科学研究应用
(2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study antioxidant mechanisms and reaction kinetics.
Biology: Investigated for its role in cellular protection against oxidative stress.
Medicine: Explored for its potential in preventing and treating diseases related to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.
作用机制
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cellular components from oxidative damage. The molecular targets include lipid membranes, proteins, and DNA. The pathways involved in its action include the activation of antioxidant response elements and the inhibition of pro-oxidant enzymes .
相似化合物的比较
Similar Compounds
Alpha-tocopherol: Another member of the vitamin E family, but with a saturated phytyl side chain.
Gamma-tocotrienol: Similar structure but differs in the position of methyl groups on the chromanol ring.
Delta-tocotrienol: Similar structure but with fewer methyl groups on the chromanol ring.
Uniqueness
(2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol is unique due to its specific isoprenoid side chain and the position of methyl groups on the chromanol ring, which contribute to its distinct antioxidant properties and biological activities .
属性
分子式 |
C27H40O2 |
|---|---|
分子量 |
396.6 g/mol |
IUPAC 名称 |
(2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C27H40O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h10,12,14,18-19,28H,7-9,11,13,15-17H2,1-6H3/t27-/m1/s1 |
InChI 键 |
ODADKLYLWWCHNB-HHHXNRCGSA-N |
手性 SMILES |
CC1=CC(=CC2=C1O[C@](CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
规范 SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



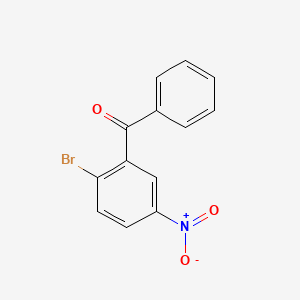
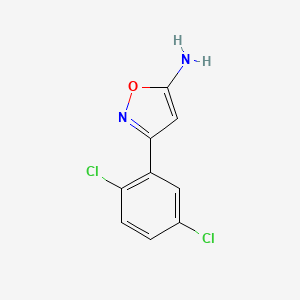
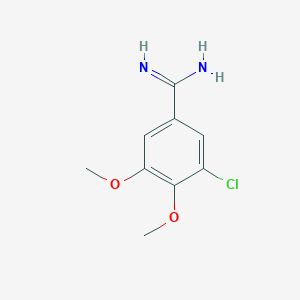

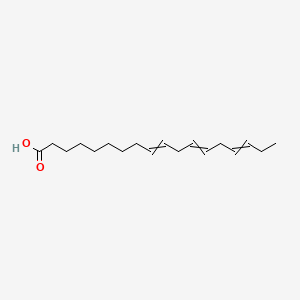
![4-(morpholin-4-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline](/img/structure/B12441741.png)

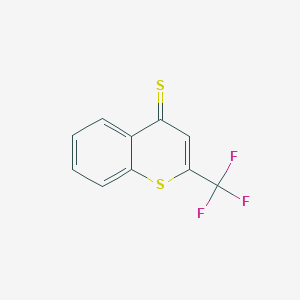
![2-[(5-Bromopyridin-2-yl)amino]cyclohexan-1-ol](/img/structure/B12441763.png)
![(Z)-2-Methyl-2-butenoic acid (Z)-2-[[3-(7-methoxy-1,3-benzodioxole-5-yl)-2-propenyloxy]carbonyl]-2-butenyl ester](/img/structure/B12441771.png)
![7-methoxy-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12441779.png)
